1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one is an organobromine compound with significant potential in various scientific fields. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For instance, the bromination can be achieved using bromine in the presence of a solvent like carbon tetrachloride . Finally, the chloropropanone moiety is introduced through a chlorination reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, forming various adducts.
Common Reagents and Conditions:
Bromination: Bromine in carbon tetrachloride.
Thiolation: Thiol reagents under controlled conditions.
Chlorination: Chlorinating agents like thionyl chloride.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Disulfides from the oxidation of the mercapto group.
Addition Products: Adducts formed from the addition to the chloropropanone moiety.
Scientific Research Applications
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity . The mercapto group can interact with metal ions and other thiol-containing molecules, influencing various biochemical pathways . The chloropropanone moiety can undergo nucleophilic addition, forming stable adducts with biological targets .
Comparison with Similar Compounds
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but differs in the ring structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety.
Bromoacetaldehyde ethylene acetal: Another bromomethyl compound with different functional groups.
Uniqueness: 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one is unique due to its combination of bromomethyl, mercapto, and chloropropanone groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-7-1-2-10(14)4-8(7)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
InChI Key |
RZFKTSSVDWJMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)CC(=O)CCl)CBr |
Origin of Product |
United States |
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